molecular formula C8H13NO3 B14692276 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- CAS No. 33427-10-0

2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)-

Cat. No.: B14692276
CAS No.: 33427-10-0
M. Wt: 171.19 g/mol
InChI Key: CACOEUFPTVKTDQ-WDSKDSINSA-N
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Description

2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.196. This compound is known for its unique structure, which includes a morpholinedione ring substituted with a methyl group and an isopropyl group. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the morpholinedione ring. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3R,6R)-
  • 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6R)-
  • 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3R,6S)-

Uniqueness

The (3S,6S)- stereoisomer of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)- is unique due to its specific spatial arrangement of atoms, which can result in different chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

33427-10-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3S,6S)-6-methyl-3-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-5(3)7(10)9-6/h4-6H,1-3H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

CACOEUFPTVKTDQ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)O1)C(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)O1)C(C)C

Origin of Product

United States

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